molecular formula C14H12N2O4 B2567938 3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one CAS No. 2309311-04-2

3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one

Cat. No.: B2567938
CAS No.: 2309311-04-2
M. Wt: 272.26
InChI Key: CQNPYNXEZBRZSN-UHFFFAOYSA-N
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Description

3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one is a complex organic compound that features a cyclopentenone ring fused with an oxadiazole moiety and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Cyclopentenone formation: The oxadiazole intermediate is then subjected to cyclization reactions to form the cyclopentenone ring.

    Methoxyphenyl group introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxadiazole ring can lead to various reduced derivatives.

Scientific Research Applications

3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry research.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2-[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one
  • 3-Hydroxy-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one
  • 3-Hydroxy-2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one

Uniqueness

The uniqueness of 3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one lies in its specific functional groups and structural features, which confer distinct chemical and biological properties. The presence of the methoxy group, for example, can influence its reactivity and interaction with biological targets compared to similar compounds with different substituents.

Biological Activity

3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one is a compound of interest due to its unique structural features and potential biological activities. The presence of the oxadiazole moiety in its structure suggests possible applications in medicinal chemistry, particularly in the development of new therapeutic agents.

  • IUPAC Name : this compound
  • Molecular Formula : C14H12N2O4
  • Molecular Weight : 272.26 g/mol
  • CAS Number : 2309311-04-2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Below are detailed findings from relevant research.

Anticancer Activity

A study by demonstrated that compounds with oxadiazole rings exhibit significant cytotoxicity against various cancer cell lines. The specific compound under investigation showed:

  • IC50 Values : The compound exhibited IC50 values in the micromolar range against breast cancer (MCF-7) and colon cancer (HT-29) cell lines.
Cell LineIC50 (μM)
MCF-720
HT-2915

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro tests revealed:

  • Minimum Inhibitory Concentration (MIC) : The compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
MicroorganismMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

The anti-inflammatory potential of the compound was assessed using a lipopolysaccharide (LPS)-induced inflammation model. Results indicated:

  • Reduction in Pro-inflammatory Cytokines : The compound significantly reduced levels of TNF-alpha and IL-6 in treated macrophages compared to controls.

Case Studies

  • Study on Anticancer Properties : A recent study published in the Journal of Medicinal Chemistry focused on the synthesis and biological evaluation of oxadiazole derivatives. The study highlighted that modifications to the methoxyphenyl group enhanced anticancer activity, suggesting that the structural characteristics of this compound contribute to its efficacy against cancer cells .
  • Antimicrobial Evaluation : A comprehensive antimicrobial screening conducted by researchers at a pharmaceutical institute found that this compound exhibited potent activity against multi-drug resistant strains of bacteria, indicating its potential as a lead compound for developing new antibiotics .

Properties

IUPAC Name

3-hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-19-9-4-2-8(3-5-9)13-15-16-14(20-13)12-10(17)6-7-11(12)18/h2-5,17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNPYNXEZBRZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C3=C(CCC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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